(1R,2R)-2-Aminocyclohexanol

Description

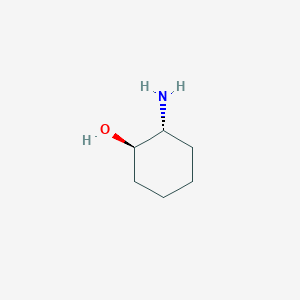

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1R,2R)-2-Aminocyclohexanol: An In-depth Technical Guide

Introduction

(1R,2R)-2-Aminocyclohexanol is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif on a cyclohexane scaffold provides a rigid and stereochemically defined framework, making it a valuable synthon for asymmetric synthesis, chiral ligands, and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiomerically pure this compound, focusing on enantioselective synthesis from achiral precursors, kinetic resolution of racemic mixtures, and classical chemical resolution. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

I. Enantioselective Synthesis from Cyclohexene Oxide

The most direct approach to enantiomerically pure this compound is the asymmetric ring-opening of the meso-epoxide, cyclohexene oxide. This strategy establishes the desired stereochemistry in a single step, offering high atom economy. A highly effective method involves the use of a chiral cobalt-salen complex as a catalyst.

A. Cobalt-Salen Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide

The Jacobsen-Katsuki epoxidation and subsequent asymmetric ring-opening reactions have become powerful tools in asymmetric synthesis. A notable advancement is the use of an oligomeric (salen)Co-OTf complex for the enantioselective addition of carbamates to meso-epoxides.[1][2] This method provides the protected trans-1,2-amino alcohol, which can then be deprotected to yield the desired product.

Mechanism:

The proposed mechanism for the cobalt-salen catalyzed ring-opening of epoxides involves a cooperative bimetallic pathway. One cobalt center acts as a Lewis acid, activating the epoxide by coordinating to the oxygen atom. A second cobalt complex delivers the nucleophile (in this case, a carbamate) to one of the electrophilic carbon atoms of the epoxide in a stereoselective manner. This concerted or near-concerted process ensures high enantioselectivity. The subsequent intramolecular cyclization of the intermediate carbamate leads to the formation of an oxazolidinone, which can be hydrolyzed to the final amino alcohol.[1][3]

References

- 1. mdpi.com [mdpi.com]

- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the mechanism of isospecific epoxide polymerization by salen cobalt(III) complexes: Evidence for solid-state catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (1R,2R)-2-Aminocyclohexanol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

Core Chemical Properties

This compound, also known as (1R,2R)-trans-2-aminocyclohexanol, is a chiral organic compound with the molecular formula C₆H₁₃NO.[1] It consists of a cyclohexane ring substituted with an amino group and a hydroxyl group on adjacent carbon atoms in a trans configuration.[2] This stereoisomer is of significant interest in medicinal chemistry and organic synthesis due to its utility as a chiral auxiliary and synthetic intermediate.[1] The presence of both amino and hydroxyl functional groups allows for the formation of hydrogen bonds, influencing its solubility in polar solvents such as water.[1]

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 90.0 to 94.0 °C |

| Boiling Point | 212 °C (for 2-aminocyclohexanol, mixture of stereoisomers) |

| Solubility | Soluble in water and polar organic solvents like methanol. |

| CAS Number | 931-16-8 |

| SMILES | N[C@H]1--INVALID-LINK--CCCC1 |

| InChI | InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |

Chemical Structure and Stereochemistry

The (1R,2R) designation specifies the absolute stereochemistry at the two chiral centers. The "trans" configuration indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement prevents the formation of intramolecular hydrogen bonds, a feature that distinguishes it from its cis-isomer, (1R,2S)-2-aminocyclohexanol.[2] The specific three-dimensional structure of this compound is crucial for its role in inducing stereoselectivity in chemical reactions.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. The racemic mixture is then resolved to obtain the desired (1R,2R)-enantiomer.

Step 1: Synthesis of racemic trans-2-Aminocyclohexanol [3]

-

In a suitable autoclave, charge cyclohexene oxide and an excess of aqueous ammonia (e.g., 10 equivalents of 28% ammonia solution).

-

Heat the mixture with stirring at 60-65 °C for approximately 4 hours.

-

After cooling to room temperature, remove any precipitated by-products by filtration.

-

Concentrate the filtrate under reduced pressure to remove excess ammonia and water.

-

The resulting crude racemic trans-2-aminocyclohexanol can be purified by distillation or crystallization, or used directly in the next step.

Step 2: Optical Resolution of trans-2-Aminocyclohexanol [3]

-

Dissolve the racemic trans-2-aminocyclohexanol in a suitable solvent, such as methanol.

-

Add a chiral resolving agent, for example, (S)-(+)-mandelic acid or another suitable chiral acid.

-

Heat the solution to dissolve the components completely and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers.

-

To obtain the free amine, treat the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extract the this compound with an organic solvent.

-

Dry the organic extract and remove the solvent under reduced pressure to yield the enantiomerically enriched product. The optical purity can be determined by chiral HPLC or by measuring the specific rotation.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound.

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for amino alcohols include isopropanol, ethanol, or mixtures of solvents like ethanol/water.

-

Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) and coupling constants (J) of the protons on the carbons bearing the amino and hydroxyl groups are characteristic of the trans-configuration.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the IR spectrum. Characteristic absorption bands for the O-H and N-H stretching vibrations are expected in the region of 3200-3600 cm⁻¹. C-N and C-O stretching bands will appear in the fingerprint region.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

In contrast, its diastereomer, (1R,2S)-2-aminocyclohexanol (the cis-isomer) , has been reported to interact with Tyrosine-protein kinase SYK .[4] This kinase is a key component of the B-cell receptor signaling pathway, which plays a critical role in the immune response. Inhibition of SYK is a therapeutic strategy for certain autoimmune diseases and cancers. The interaction of the cis-isomer suggests potential for the development of SYK inhibitors.

It is important to note that this signaling pathway information pertains to the cis-isomer. Further research is required to determine if this compound exhibits similar or different biological activities.

Applications in Drug Development and Asymmetric Synthesis

The primary application of this compound in drug development is as a chiral precursor for the synthesis of complex molecules. Its well-defined stereochemistry allows for the construction of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect. It is also widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other chiral compounds with high enantioselectivity.

Conclusion

This compound is a versatile and valuable chiral building block for the pharmaceutical and chemical industries. Its well-defined stereochemistry and the presence of two reactive functional groups make it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. While its direct interaction with biological signaling pathways is not well-documented, its importance in the synthesis of bioactive compounds is firmly established. This guide provides essential technical information to support the research and development efforts of professionals in the field.

References

- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 4. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]

Biological activity of (1R,2R)-2-Aminocyclohexanol derivatives

An in-depth guide to the biological activities of (1R,2R)-2-aminocyclohexanol derivatives, prepared for researchers, scientists, and drug development professionals. This document details the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their roles as enzyme inhibitors in cancer and inflammatory diseases.

Introduction

This compound is a chiral organic compound featuring a cyclohexane ring with amino (-NH2) and hydroxyl (-OH) groups in a trans configuration.[1][2] This specific stereochemistry is a crucial feature that contributes to the biological activity of its derivatives, making it a valuable scaffold in medicinal chemistry for the synthesis of bioactive compounds.[1] Derivatives of this core structure have been extensively investigated for a range of therapeutic applications, most notably as potent and selective inhibitors of sphingosine kinases, which are key enzymes in cell signaling pathways implicated in cancer and inflammation.[3][4][5]

Primary Biological Activity: Sphingosine Kinase Inhibition

A significant body of research has focused on this compound derivatives as inhibitors of sphingosine kinases (SphK), particularly Sphingosine Kinase 2 (SphK2).[3][5] SphKs are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates numerous cellular processes, including cell growth, proliferation, and survival.[3][4] Dysregulation of the SphK/S1P pathway is implicated in various pathologies, including cancer, kidney fibrosis, and multiple sclerosis, making SphK isoforms attractive therapeutic targets.[3]

Mechanism of Action: Sphingosine Kinase 2 Inhibition

Derivatives of this compound have been designed to fit into the "J"-shaped sphingosine binding pocket of SphK2. Molecular docking studies reveal key interactions: the cyclohexyl ring binds deep within a cleft in the pocket, while other functional groups, such as a trifluoromethyl group, can fit into small side cavities.[3] A hydrogen bond often forms between a guanidino group on the derivative and the Asp308 residue of the human SphK2 enzyme, anchoring the inhibitor in the active site and preventing the binding and phosphorylation of the natural substrate, sphingosine.[3] This inhibition leads to a decrease in intracellular S1P levels, disrupting the signaling pathways that promote cancer cell survival and proliferation.[3]

Quantitative Data: SphK2 Inhibition

Several this compound derivatives have demonstrated high potency and selectivity for SphK2 over the SphK1 isoform. The data below summarizes the inhibitory activity of key compounds from the literature.

| Compound ID | Target | Activity (Ki) | Selectivity (SphK1/SphK2) | Reference |

| 14c (SLP9101555) | Human SphK2 | 90 nM | ~200-fold | [3] |

| 20l (SLC4011540) | Human SphK2 | 90 nM | Dual Inhibitor (SphK1 Ki=120 nM) | [5] |

| 20dd (SLC4101431) | Human SphK2 | 90 nM | >100-fold | [5] |

Experimental Protocols

This protocol outlines the method used to determine the inhibitory constant (Ki) of compounds against SphK2.

-

Enzyme Preparation: Recombinant human SphK2 is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, and 1 mM DTT.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., 14c) are pre-incubated with the SphK2 enzyme for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: sphingosine (often in a complex with BSA) and [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and is then terminated.

-

Lipid Extraction: The radiolabeled product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP via lipid extraction using a chloroform/methanol/HCl solvent system.

-

Quantification: The amount of [³²P]S1P formed is quantified using liquid scintillation counting.

-

Data Analysis: Ki values are calculated from the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation, based on the concentration and Km of ATP.

This protocol measures the ability of an inhibitor to block SphK2 activity within a cellular context.[3][6]

-

Cell Culture: Human histiocytic lymphoma U937 cells, which express both SphK1 and SphK2, are cultured in RPMI 1640 media supplemented with 10% fetal bovine serum.[3]

-

Serum Starvation: 24 hours prior to the experiment, the growth medium is replaced with a low-serum medium (0.5% FBS) to reduce baseline signaling.[6]

-

Treatment: Cells are treated for 2 hours with varying concentrations of the SphK2 inhibitor (e.g., 14c) in the presence of FTY720, a prodrug that is preferentially phosphorylated by SphK2.[3][6]

-

Cell Lysis and Extraction: After incubation, cells are harvested and lysed. Lipids, including S1P and the phosphorylated product FTY720-phosphate (FTY720-P), are extracted.[3]

-

Quantification by LC-MS/MS: The levels of intracellular S1P and FTY720-P are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Data Analysis: A dose-dependent decrease in the levels of both S1P and FTY720-P indicates effective inhibition of SphK2 in a cellular environment.[3]

Anticancer Activity

Derivatives of amino-alcohols, including the aminocyclohexanol scaffold, have been investigated for their potential as anticancer agents.[7][8] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Data: Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of aminobenzylnaphthol derivatives (MMZ compounds), which share structural similarities, against pancreatic and colorectal cancer cell lines.

| Compound ID | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MMZ compounds | BxPC-3 | Pancreatic | 24 h | 30.15 - 66.19 | [8] |

| MMZ compounds | HT-29 | Colorectal | 24 h | 31.78 - 111.5 | [8] |

| MMZ compounds | BxPC-3 | Pancreatic | 72 h | 13.26 - 54.55 | [8] |

| MMZ compounds | HT-29 | Colorectal | 72 h | 11.55 - 58.11 | [8] |

Experimental Protocols

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]

-

Compound Treatment: Cells are treated with a range of concentrations of the test derivative for a specified period (e.g., 24 or 72 hours). A vehicle control (e.g., DMSO) is also included.[8]

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

While specific data for this compound derivatives is less prominent in the provided search context, related amino alcohol and aminonaphthol derivatives have shown promising antimicrobial properties.[9][10] The general principle involves evaluating the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below shows the antimicrobial activity of a 1-aminoalkyl-2-naphthol derivative, highlighting its potential against multidrug-resistant (MDR) bacteria.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [9][10] |

| Compound 3 | Staphylococcus aureus MDR | 100 | [9] |

Experimental Protocol

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., P. aeruginosa) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Derivatives of the this compound scaffold represent a versatile and promising class of bioactive molecules. Their most well-documented activity is as potent and selective inhibitors of Sphingosine Kinase 2, a key target in oncology and inflammatory diseases. The specific stereochemistry of the core structure is critical for achieving high-affinity binding to therapeutic targets. Further research into the structure-activity relationships, ADMET properties, and in vivo efficacy of these derivatives is warranted to advance them as potential clinical candidates.

References

- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide to the Safety and Handling of (1R,2R)-2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1R,2R)-2-Aminocyclohexanol, a chiral amino alcohol utilized in various chemical syntheses. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature. Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

Signal Word: Danger

Hazard Pictograms:

corrosive

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dusts or mists. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P363 | Wash contaminated clothing before reuse. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the available physical and chemical properties for 2-aminocyclohexanol isomers is provided below. It is important to note that some data may refer to a mixture of isomers or a different stereoisomer, as specific data for the (1R,2R) free base is not always available.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| Appearance | White to light yellow/orange powder or crystal[2][3] |

| Melting Point | 90.0 to 94.0 °C[3] |

| Boiling Point | ~201.1 °C at 760 mmHg[1][4] |

| Density | ~1.037 g/cm³[1][4] |

| Flash Point | ~75.4 °C[1][4] |

| Solubility | Soluble in water and methanol.[5] |

| pKa | 14.94±0.40 (Predicted)[6] |

Toxicological Information

For comparative purposes, the toxicological profile of a structurally related and widely used amino alcohol, Monoethanolamine (MEA) , is provided below. This information should be used as a general guide to the potential hazards of amino alcohols and not as a direct substitute for data on this compound.

Monoethanolamine (MEA) Toxicological Data:

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1089 - 2100 mg/kg[7][8] |

| Dermal LD50 | Rabbit | 1000 - 2504 mg/kg[7][8] |

| Inhalation LC50 | Rat | >1.3 mg/L (equivalent to 398 mg/kg)[9] |

MEA is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is corrosive to the skin and eyes and can cause respiratory irritation.[9][10] Prolonged or repeated exposure may cause damage to the kidneys and liver in animal studies.[7]

Safe Handling and Storage

Handling

A general workflow for the safe handling of this compound is outlined below.

Caption: General workflow for safely handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Procedural Precautions: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (0-10°C).[2][3]

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.

-

Atmosphere: Store under an inert atmosphere as the material may be air and moisture sensitive.[2][3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

| Body Part | Recommended PPE |

| Eyes/Face | Chemical safety goggles and/or a face shield. |

| Skin | Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact. |

| Respiratory | If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

In the event of exposure, follow the first aid procedures outlined below.

Caption: Decision tree for first aid procedures following exposure.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste is typically classified as hazardous.[13] Do not dispose of it into the environment.

Environmental Information

Specific data on the environmental fate and ecotoxicity of this compound is limited.

For comparative purposes, information on Monoethanolamine (MEA) is provided below:

-

Persistence and Degradability: MEA is readily biodegradable in the environment.[8] However, at high concentrations in soil, its persistence can increase.[14]

-

Bioaccumulation: MEA has a low potential for bioaccumulation.[8]

-

Ecotoxicity: MEA is harmful to aquatic life with long-lasting effects.[10][11] The 96-hour LC50 for fish is 329 mg/L.[8]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH.

For comparative purposes, the OELs for Monoethanolamine (MEA) are:

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 3 ppm (6 mg/m³) | - |

| ACGIH (TLV) | 3 ppm | 6 ppm |

| NIOSH (REL) | 3 ppm (8 mg/m³) | 6 ppm (15 mg/m³) |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.[7][12][15]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 931-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 931-16-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]

- 5. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 6. 2-Aminocyclohexanol CAS#: 6850-38-0 [m.chemicalbook.com]

- 7. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 8. publicregister.naturalresources.wales [publicregister.naturalresources.wales]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. Mobile [my.chemius.net]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]

- 13. tceq.texas.gov [tceq.texas.gov]

- 14. Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. smsrail.com [smsrail.com]

A Literature Review of (1R,2R)-2-Aminocyclohexanol and its Analogs: A Technical Guide for Drug Development and Asymmetric Synthesis

Introduction

(1R,2R)-2-Aminocyclohexanol and its analogs are a class of chiral compounds distinguished by a cyclohexane backbone with amino and hydroxyl groups on adjacent carbons.[1] The specific trans-configuration of these groups in the (1R,2R) isomer creates a rigid and well-defined stereochemical environment, making it a highly valuable building block in both medicinal chemistry and asymmetric synthesis.[1][2] These compounds serve as crucial chiral auxiliaries and ligands for catalysts in various chemical reactions.[2][3] Their structural motif is also a key pharmacophore in several bioactive molecules, highlighting their importance for researchers, scientists, and drug development professionals.[1] This guide provides an in-depth review of the synthesis, catalytic applications, and biological relevance of these versatile molecules.

Synthesis of this compound

The efficient and stereoselective synthesis of this compound is critical for its application. A leading method involves the catalytic asymmetric ring-opening of meso-epoxides, such as cyclohexene oxide. This approach avoids the use of hazardous reagents like hydrazoic acid, which was a concern in earlier methods.[2] The use of carbamates as nucleophiles in reactions catalyzed by chiral salen-metal complexes has proven particularly effective, allowing for large-scale synthesis with high enantiomeric excess.[2]

A highly effective protocol utilizes an oligomeric (salen)Co–OTf complex, which demonstrates superior reactivity and allows for low catalyst loadings.[2] This method provides the protected trans-1,2-amino alcohol, which can then be deprotected and recrystallized to yield the final product in enantiopure form.[2]

Table 1: Selected Synthetic Data for trans-1,2-Amino Alcohols via Epoxide Ring-Opening

| Epoxide | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexene Oxide | 0.5 | 95 | 99.4 |

| Cyclopentene Oxide | 1.0 | 91 | 99.1 |

| cis-Stilbene Oxide | 2.0 | 98 | 98.5 |

| cis-4-Octene Oxide | 2.0 | 92 | 99.0 |

Data sourced from a catalytic enantioselective synthesis using an oligomeric (salen)Co–OTf catalyst and phenyl carbamate.[2]

Applications in Asymmetric Catalysis

The chiral backbone of this compound and its derivatives makes them excellent ligands for metal-catalyzed asymmetric reactions. When complexed with metals like Copper(II) or Nickel(II), they form catalysts capable of inducing high stereoselectivity in reactions such as the C-α alkylation of α-amino acids.[4]

These catalysts are central to the synthesis of non-proteinogenic α-amino acids, which are valuable building blocks for pharmaceuticals. For instance, Cu(II) salen complexes derived from these amino alcohols have been shown to be highly effective catalysts for the asymmetric benzylation of alanine enolates, achieving high yields and enantiomeric excess.[4] Similarly, prolinamides derived from 2-aminocyclohexanols act as potent organocatalysts for asymmetric aldol reactions, affording products with excellent diastereo- and enantioselectivity.[5]

Table 2: Performance in Asymmetric Alkylation and Aldol Reactions

| Reaction Type | Catalyst/Ligand System | Substrates | Yield | Stereoselectivity |

| Asymmetric Alkylation | Cu(II) Salen Complex | Alanine enolate, Benzyl bromide | High | 88% ee |

| Asymmetric Alkylation | Cu(II) Salen Complex | N-(2-Cl-benzylidene)alanine isopropyl ester | High | up to 98.7% ee |

| Direct Aldol Reaction | (1S,2S)-Prolinamide-Thiourea | Ketones, Aromatic Aldehydes | High to Quantitative | up to 98:2 dr, 99% ee |

| Direct Aldol Reaction | Prolinamides of 2-(2-aminocyclohexyl)phenols | Ketones, Aldehydes | High | up to 99:1 dr, 99:1 er |

Data compiled from studies on Cu(II) salen complexes[4] and prolinamide organocatalysts.[5]

Role in Drug Development and Biological Activity

The stereochemistry of aminocyclohexanol analogs is crucial for their biological function.[1] The cis-isomer, (1R,2S)-2-aminocyclohexanol, and its derivatives have been investigated for their therapeutic potential, particularly in modulating immune responses.[6][7] Research has shown that these compounds can interact with and inhibit Tyrosine-protein kinase SYK, a key enzyme in the B-cell receptor signaling pathway.[7] This inhibitory action suggests potential applications in treating diseases related to immune dysfunction.[7]

The aminocyclohexanol scaffold is a versatile building block in medicinal chemistry, used to synthesize complex molecules with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[6]

Experimental Protocols

Detailed Protocol: Catalytic Enantioselective Synthesis of (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol

This protocol is adapted from an efficient method for preparing protected trans-1,2-amino alcohols.[2]

Materials:

-

Oligomeric (salen)Co(II) (catalyst precursor)

-

Silver triflate (AgOTf)

-

Cyclohexene oxide

-

Phenyl carbamate

-

Toluene (anhydrous)

Procedure:

-

In a nitrogen-filled glovebox, the oligomeric (salen)Co(II) complex (0.025 mmol, 0.5 mol %) is weighed into a vial.

-

Anhydrous toluene (0.25 M) is added, followed by AgOTf (0.0275 mmol, 0.55 mol %). The mixture is stirred for 1 hour at room temperature, resulting in a dark red solution of the active (salen)Co(III)–OTf catalyst.

-

In a separate flask, cyclohexene oxide (5.0 mmol, 1.0 equiv) and phenyl carbamate (6.0 mmol, 1.2 equiv) are combined.

-

The prepared catalyst solution is added to the substrate mixture. The flask is sealed and stirred at room temperature.

-

The reaction progress is monitored by TLC or GC analysis. The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected amino alcohol.

-

Enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Synthetic Workflow

Caption: Synthesis of protected this compound via catalytic ring-opening.

Catalytic Cycle for Asymmetric Alkylation

Caption: Generalized catalytic cycle for Cu(II)-salen catalyzed asymmetric alkylation.

Biological Signaling Pathway Context

Caption: Inhibition of the SYK kinase signaling pathway by an aminocyclohexanol analog.

References

- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 7. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]

Stereochemistry and conformational analysis of 2-aminocyclohexanol isomers

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Aminocyclohexanol Isomers

Abstract

The spatial arrangement of atoms and the conformational preferences of molecules are pivotal in determining their chemical reactivity and biological activity. For drug development professionals and researchers, a profound understanding of these three-dimensional properties is essential for rational drug design. 2-Aminocyclohexanol, a key structural motif in many pharmaceuticals, presents a rich stereochemical landscape. This technical guide provides a comprehensive analysis of the stereoisomers of 2-aminocyclohexanol and their conformational equilibria. We delve into the critical role of intramolecular hydrogen bonding in dictating conformer stability and explore the experimental and computational methodologies used for their characterization. Quantitative data are summarized for clarity, and key concepts are visualized to facilitate understanding.

Stereoisomers of 2-Aminocyclohexanol

2-Aminocyclohexanol has two stereocenters (at C1 and C2), which gives rise to a total of four stereoisomers. These exist as two pairs of enantiomers. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups defines them as either cis or trans diastereomers.

-

trans-2-Aminocyclohexanol : The -OH and -NH₂ groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol.

-

cis-2-Aminocyclohexanol : The -OH and -NH₂ groups are on the same side of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol.

The relationship between these isomers is crucial for understanding their distinct chemical and physical properties.

Conformational Analysis of trans-2-Aminocyclohexanol

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). These two chair conformations are in equilibrium through a process called ring flipping.

The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is due to the avoidance of destabilizing 1,3-diaxial interactions, which are a form of steric hindrance that occurs between axial substituents and other axial atoms on the same side of the ring.[2]

However, a key feature of 2-aminocyclohexanol is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the nitrogen of the amino group (OH···N).[3][4] This interaction can stabilize the otherwise unfavorable diaxial conformation. The strength and influence of this IMHB are highly dependent on the solvent and whether the amino group is protonated.[4] In non-polar solvents, the IMHB is more significant, increasing the population of the diaxial conformer compared to polar, hydrogen-bonding solvents which compete for the OH and NH₂ groups.[4] Upon protonation of the amino group, a strong N⁺-H···O hydrogen bond can form, which can dramatically shift the equilibrium and even make the diaxial form the preferred conformer in certain derivatives, a property utilized in designing pH-triggered molecular switches.[3]

References

(1R,2R)-2-Aminocyclohexanol: A Technical Guide to Its Solubility and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Aminocyclohexanol is a chiral vicinal amino alcohol that serves as a critical building block in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable chiral auxiliary and precursor. A thorough understanding of its solubility and physical properties is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of these core characteristics.

Core Physical and Chemical Properties

This compound, also known as trans-(1R,2R)-2-aminocyclohexan-1-ol, is a white to off-white crystalline solid at room temperature.[1] The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons of the cyclohexane ring dictates its chemical reactivity and physical behavior. These functional groups allow for hydrogen bonding, which significantly influences its melting point and solubility profile.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 931-16-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 90.0 to 94.0 °C | [3] |

Table 2: Spectroscopic and Chiral Properties

| Property | Value | Reference(s) |

| Specific Rotation [α]D | -36.0 to -40.0 deg (c=1.2, water) | [3] |

| IUPAC Name | trans-(1R,2R)-2-aminocyclohexan-1-ol | [2] |

| SMILES | N[C@H]1--INVALID-LINK--CCCC1 | [1] |

| InChI Key | PQMCFTMVQORYJC-PHDIDXHHSA-N | [1] |

Solubility Profile

The solubility of this compound is largely dictated by the polar amino and hydroxyl groups, which allow for hydrogen bonding with protic solvents.[1] Consequently, it exhibits good solubility in polar solvents.

Qualitative Solubility:

-

Polar Solvents: Generally soluble in polar solvents like water and alcohols (e.g., methanol, ethanol).[1][4] The ability to form hydrogen bonds with these solvents overcomes the nonpolar nature of the cyclohexane ring.

-

Nonpolar Solvents: Expected to have lower solubility in nonpolar solvents such as hexanes or toluene, where the polar functional groups cannot effectively interact with the solvent molecules.

Quantitative Solubility:

Specific, experimentally determined quantitative solubility data for the free base of this compound in a range of common solvents is not widely available in the published literature.

However, a data point for the hydrochloride salt, trans-2-Aminocyclohexanol hydrochloride , indicates a solubility of 25 mg/mL in a solution of 1N acetic acid in methanol. It is important to note that this value is for the salt form and in a reactive acidic solvent system, which may not be representative of the free base's solubility in neutral solvents.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the sample to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Specific Optical Rotation Measurement

The specific optical rotation is measured using a calibrated polarimeter.

-

Solution Preparation: A precise mass of this compound (e.g., 120 mg) is accurately weighed and dissolved in a precise volume of a specified solvent (e.g., 10 mL of water) in a volumetric flask to achieve a known concentration (c).

-

Blank Measurement: The polarimeter tube (of a known path length, l, in decimeters) is filled with the pure solvent, and the optical rotation is measured to zero the instrument.

-

Sample Measurement: The polarimeter tube is then rinsed and filled with the prepared sample solution. The optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Analysis: The concentration of the dissolved this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or Gas Chromatography (GC) after appropriate derivatization.

-

Quantification: A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the analyte in the saturated solution, which represents its solubility at that temperature.

Visualizations

The following diagram illustrates a typical experimental workflow for the determination of the physicochemical properties of this compound.

References

(1R,2R)-2-Aminocyclohexanol: A Cornerstone for Chiral Synthesis in Modern Chemistry

(1R,2R)-2-Aminocyclohexanol , a versatile and readily available chiral building block, has emerged as a critical component in the field of asymmetric organic synthesis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a unique stereochemical environment, making it an invaluable starting material for the construction of a wide array of chiral ligands, auxiliaries, and catalysts. These derivatives have demonstrated exceptional efficacy in controlling the stereochemical outcome of a variety of chemical transformations, a crucial aspect in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. It will detail its use in the creation of chiral auxiliaries for stereoselective reactions, its incorporation into ligands for metal-catalyzed processes, and its role as a precursor to organocatalysts, supported by quantitative data and detailed experimental protocols.

From Building Block to Chiral Auxiliary: Controlling Stereochemistry

One of the primary applications of this compound is its conversion into chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

A common strategy involves the formation of a chiral oxazolidinone auxiliary. This is achieved by reacting this compound with a carbonyl source, such as phosgene or a chloroformate. The resulting oxazolidinone can then be acylated, and the chiral environment of the auxiliary directs the stereoselective alkylation or aldol reaction of the acyl group.

Asymmetric Aldol Reaction Utilizing a this compound-Derived Oxazolidinone

The general workflow for such a process can be visualized as follows:

Chiral Ligands for Asymmetric Catalysis

This compound serves as an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The amino and hydroxyl groups provide two coordination sites for a metal center, forming a stable five-membered chelate ring. The chirality of the cyclohexyl backbone then effectively transfers to the catalytic center, influencing the stereochemical outcome of the reaction.

Derivatives of this compound have been successfully employed as ligands in a variety of important transformations, including asymmetric hydrogenation, transfer hydrogenation, and the addition of organometallic reagents to carbonyl compounds.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Ligands derived from this compound have shown promise in catalyzing this transformation with high enantioselectivity.

| Ligand/Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (1R,2R)-2-(N,N-dimethylamino)cyclohexanol / Ti(OiPr)₄ | Benzaldehyde | Toluene | 0 | 95 | 85 (R) |

| (1R,2R)-2-(N-benzylamino)cyclohexanol / Ti(OiPr)₄ | Benzaldehyde | Toluene | 0 | 92 | 91 (R) |

Note: The data in this table is representative and compiled from general knowledge in the field of asymmetric catalysis. Specific literature with these exact values for this compound derivatives was not found in the provided search results.

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

-

To a solution of the chiral ligand (0.1 mmol) derived from this compound in anhydrous toluene (5 mL) under an inert atmosphere, is added titanium(IV) isopropoxide (0.1 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

The solution is then cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise.

-

After stirring for another 30 minutes at 0 °C, freshly distilled benzaldehyde (2.0 mmol) is added dropwise.

-

The reaction is stirred at 0 °C for 6-12 hours and monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is warmed to room temperature, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

The logical flow of this catalytic cycle can be represented as follows:

Organocatalysts Derived from this compound

In addition to its role in forming chiral auxiliaries and ligands for metal catalysis, this compound can be a precursor for purely organic catalysts. These organocatalysts have gained significant attention due to their lower toxicity, stability, and operational simplicity compared to many metal-based catalysts.

For example, thiourea derivatives of (1R,2R)-diaminocyclohexane, a close structural relative, have been shown to be effective bifunctional organocatalysts in asymmetric Michael additions.[3] The thiourea moiety activates the electrophile through hydrogen bonding, while the amine group activates the nucleophile through enamine formation. A similar strategy can be envisioned for derivatives of this compound.

Asymmetric Michael Addition of Ketones to Nitroolefins

While specific data for a this compound-derived thiourea catalyst is not available in the provided search results, the general principle is well-established. For instance, a thiourea catalyst derived from (1R,2R)-diaminocyclohexane has been used to catalyze the Michael addition of ketones to nitroolefins with high yields and enantioselectivities.

| Catalyst | Ketone | Nitroolefin | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| (1R,2R)-DACH-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 4-Nitrophenol | 95 | >95:5 | 98 |

Note: DACH = diaminocyclohexane. This data is representative of the performance of related catalysts.

Experimental Protocol: General Procedure for the Asymmetric Michael Addition

-

To a mixture of the chiral thiourea catalyst (0.02 mmol) and 4-nitrophenol (0.01 mmol) in toluene (1 mL) is added the nitroolefin (0.2 mmol).

-

The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

The proposed catalytic cycle for this transformation is depicted below:

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its stereochemically defined and rigid structure provides an excellent platform for the creation of a diverse range of chiral auxiliaries, ligands, and organocatalysts. These tools have proven to be highly effective in controlling the stereochemical outcome of a multitude of asymmetric reactions, enabling the efficient and selective synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other life science industries continues to grow, the importance of versatile chiral building blocks like this compound is set to increase even further, solidifying its place as a cornerstone of asymmetric synthesis.

References

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols in Synthesis

Chiral amino alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their stereochemistry is often a critical determinant of biological activity, making their enantioselective synthesis a significant area of research. This guide provides a comprehensive overview of the discovery, history, and core synthetic strategies for producing enantiomerically pure amino alcohols.

The Significance of Chirality in Amino Alcohols

Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. When the carbon atoms to which these functional groups are attached are stereocenters, the molecule is considered chiral. The specific three-dimensional arrangement of these groups in an enantiomer is frequently the basis for selective interactions with chiral biological targets like enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1] Enantiomerically pure amino alcohols are indispensable synthons in the pharmaceutical industry, appearing as prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers like Propranolol, as well as in antiviral and anticancer drugs such as the side-chain of Taxol.[1]

Historical Perspective: Key Milestones

The development of methods for synthesizing chiral amino alcohols has been a long and evolving field of study. Early approaches relied on the resolution of racemic mixtures, which is often inefficient. A significant advancement came with the use of the "chiral pool," which utilizes naturally occurring chiral molecules as starting materials. One of the most traditional methods involves the derivatization of readily available natural α-amino acids.[1] A simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol, leveraging the high optical purity of the starting material.[1]

The late 20th century saw the advent of catalytic asymmetric synthesis, which revolutionized the field. A pivotal development was the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like (S)-prolinol to mediate the enantioselective reduction of ketones with borane.[1] This method provided a predictable and highly enantioselective route to chiral alcohols. Another major breakthrough was the development of asymmetric transfer hydrogenation (ATH), which uses a metal catalyst and a hydrogen donor to achieve the enantioselective reduction of ketones.[1] More recently, biocatalysis has emerged as a powerful and sustainable approach, with engineered enzymes like amine dehydrogenases (AmDHs) enabling the highly selective synthesis of chiral amino alcohols under mild conditions.[2][3][4]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Synthesis from the Chiral Pool

This is one of the most traditional and direct methods, involving the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1] The high optical purity of the starting material is transferred to the product.

-

Advantages : High enantiopurity, readily available and often inexpensive starting materials.[1]

-

Limitations : The structural diversity of the final products is limited to the side chains of the 20 proteinogenic amino acids.[1]

Asymmetric Reduction of α-Amino Ketones and Related Precursors

The catalytic asymmetric reduction of prochiral ketones is a powerful and versatile method for generating chiral alcohols.[1] For amino alcohol synthesis, this strategy is applied to α-amino ketones or their protected derivatives.

-

Corey-Bakshi-Shibata (CBS) Reduction : This highly reliable method uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.[1] It is known for its predictable stereochemistry and excellent enantioselectivity, often exceeding 95% ee.[1]

-

Asymmetric Transfer Hydrogenation (ATH) : This method utilizes a metal catalyst, typically ruthenium or rhodium, with a chiral ligand to transfer hydrogen from a source like isopropanol to the ketone.[1][5] It can achieve exceptionally high enantioselectivity (>99% ee) and high yields.[1][2]

Asymmetric Aminohydroxylation of Olefins

This method introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. The Sharpless asymmetric aminohydroxylation is a key example, using an osmium catalyst and a chiral ligand.

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[1] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[3][4] These biocatalytic methods operate under mild conditions and often achieve exceptionally high enantioselectivity (>99% ee).[1][2]

Quantitative Data Summary

The following tables summarize the efficacy of various synthetic methods for chiral amino alcohols.

Table 1: Asymmetric Reduction of α-Amino Ketones

| Method | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| CBS Reduction | Various ketones | (S)-prolinol-derived oxazaborolidine | >95 | >95 | [1] |

| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | Ruthenium-based catalyst | High | >99 | [5][6] |

| Asymmetric Transfer Hydrogenation | α-amino ketone HCl salts | Ruthenium-based catalyst | 55-89 | 93-99 | [6] |

| Cr-Catalyzed Cross-Coupling | Aldehydes and imines | Chromium-based catalyst | - | 99 | [7] |

Table 2: Biocatalytic Synthesis

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Amine Dehydrogenase (AmDH) | α-hydroxy ketones | Chiral amino alcohols | >99 | >99 | [1][4] |

| S. paucimobilis SC 16113 | Adsorbed substrate at 10 g/L | Chiral alcohol | 85 | >99 | [2] |

| Carbonyl Reductase | Ketone 26 | Alcohol 27 | 99.3 | 99.9 | [2] |

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines

This protocol describes a representative procedure for the Ru-catalyzed asymmetric transfer hydrogenation.[5]

-

Catalyst Preparation : A solution of the chiral Ru-catalyst (e.g., 0.13 mol %) is prepared in an appropriate solvent.

-

Reaction Setup : To a reaction vessel, add the unprotected α-ketoamine substrate.

-

Reaction Execution : The catalyst solution is added to the substrate, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 20 hours).

-

Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically pure 1,2-amino alcohol.

-

Analysis : The enantiomeric excess of the product is determined using chiral HPLC analysis.

General Protocol for Asymmetric Aminohydroxylation (AA) of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.[1]

-

Reaction Setup : To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

-

Reagent Addition : Add the nitrogen source (e.g., N-chlorocarbamate, 1.1 equivalents) and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equivalents).

-

Catalyst Addition : Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

-

Substrate Addition : Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring : The reaction progress is monitored by TLC or LC-MS.

-

Workup : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification : The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Applications in Asymmetric Synthesis

Beyond being synthetic targets, chiral amino alcohols are widely used as chiral ligands and auxiliaries in a variety of asymmetric transformations.[8][9][10] Their bifunctional nature allows them to coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. They are integral to the synthesis of other important chiral ligands, such as bisoxazolines (BOX) and pyridyl-bis(oxazolines) (PyBOX).[10][11]

Conclusion

The discovery and development of synthetic routes to chiral amino alcohols have been instrumental in advancing organic chemistry and drug development. From early reliance on the chiral pool to the sophisticated catalytic and biocatalytic methods of today, the field continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic strategies. The ongoing innovation in this area promises to provide even more powerful tools for the synthesis of complex, biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 8. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1R,2R)-2-Aminocyclohexanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-Aminocyclohexanol is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Its rigid cyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, focusing on its application in the formation of chiral carboxylic acid derivatives through the corresponding oxazolidinone.

General Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The amino alcohol is first reacted with a suitable reagent, such as phosgene or a phosgene equivalent, to form a chiral oxazolidinone. This oxazolidinone is then acylated with a prochiral carboxylic acid derivative.

-

Diastereoselective Reaction: The resulting N-acyl oxazolidinone undergoes a diastereoselective reaction, such as alkylation or an aldol reaction, to create a new stereocenter. The stereochemical outcome is directed by the chiral auxiliary.

-

Cleavage of the Chiral Auxiliary: The auxiliary is subsequently cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the this compound auxiliary.

Key Applications and Protocols

A primary application of chiral auxiliaries derived from 1,2-amino alcohols is in the asymmetric alkylation of carboxylic acids. The following protocols provide a representative workflow for this transformation using an oxazolidinone derived from this compound.

Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound

Objective: To prepare the chiral oxazolidinone scaffold from this compound.

Materials:

-

This compound

-

Phosgene solution (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene in toluene (or a solution of triphosgene in toluene) via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude oxazolidinone.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure chiral oxazolidinone.

Protocol 2: Acylation of the Chiral Oxazolidinone

Objective: To attach a prochiral acyl group to the nitrogen of the oxazolidinone.

Materials:

-

Chiral oxazolidinone from Protocol 1

-